Home > Products > Screening Compounds P20395 > 3-(2-methylprop-2-enoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
3-(2-methylprop-2-enoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide -

3-(2-methylprop-2-enoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Catalog Number: EVT-5595442
CAS Number:
Molecular Formula: C14H15N3O2S
Molecular Weight: 289.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-((7-Methyl-2-oxo-2H-chromen-4-yl)-methyl)-1,3,4-thiadiazol-2-yl)-benzamide Derivatives

    Compound Description: These compounds are a series of substituted N-(5-((7-methyl-2-oxo-2H-chromes-4-yl)-methyl)-1,3,4-thiadiazol-2-yl)-benzamides, synthesized using TBTU as a coupling agent. They were evaluated for their in vitro antitubercular activity against the H37Rv strain of M. tuberculosis. Compounds with electron-withdrawing substituents on the aromatic side chain, particularly 4c, 4f, and 4j, displayed promising activity at 25 µg/mL. []

    Relevance: These compounds share the core structure of a 1,3,4-thiadiazole ring linked to a benzamide moiety with 3-[(2-methyl-2-propen-1-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide. The presence of a coumarin substituent in these derivatives highlights the potential for exploring different substitutions on the thiadiazole ring to modulate biological activity.

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives

    Compound Description: This study investigated a series of novel N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives as potential anticancer agents. Synthesized from sulfamethizole (4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide), these compounds demonstrated varying degrees of anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines. Notably, compound 4, 4-{[(2,4-dichlorophenyl)carbamoyl]amino}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, exhibited significant anticancer activity. []

    Relevance: These compounds, although containing a sulfonamide group, provide insights into modifying the benzamide moiety of 3-[(2-methyl-2-propen-1-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide. The replacement of the benzamide carbonyl with a sulfonyl group and the introduction of ureido or thioureido substituents offers alternative avenues for structural modification and exploration of different biological activities.

N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives

    Compound Description: This research focused on the development of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives as potential anticancer agents. The study involved a facile, solvent-free synthesis of these compounds under microwave irradiation. The synthesized compounds were evaluated for their anticancer activity against four different human cancer cell lines (SK-MEL-2 (melanoma), HL-60 (leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer)). Several of these derivatives showed promising anticancer activity, with compounds 7k, 7l, 7b, and 7a exhibiting the most potent activity. []

    Relevance: The N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives share the 1,3,4-thiadiazole and benzamide moieties with 3-[(2-methyl-2-propen-1-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide. The key difference lies in the presence of a methylene amino linker between these moieties, highlighting the potential for modifying the linker between the 1,3,4-thiadiazole and benzamide moieties for modulating anticancer activity.

    Compound Description: These compounds are azaxanthene-based selective glucocorticoid receptor modulators. BMS-776532 and its methylene homologue, BMS-791826, were identified as high-affinity, selective GR ligands with promising anti-inflammatory activity comparable to prednisolone in various assays, including suppression of cytokine production in human whole blood and rodent models of inflammation. []

    Relevance: Although structurally more complex, BMS-776532 incorporates a 1,3,4-thiadiazol-2-yl)amino fragment linked to a benzamide moiety, reflecting a structural similarity to 3-[(2-methyl-2-propen-1-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide. This similarity underscores the versatility of the 1,3,4-thiadiazole and benzamide pharmacophores in medicinal chemistry and their potential for designing diverse therapeutic agents.

N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide analogues

    Compound Description: This study focused on developing N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide analogues as potential alkaline phosphatase inhibitors. These compounds demonstrated good to excellent inhibitory activity against alkaline phosphatase. The most potent compound, 6i, exhibited an IC50 value of 0.420 μM, demonstrating significant potential as an alkaline phosphatase inhibitor. []

    Relevance: While these compounds contain a 1,3,4-oxadiazole ring instead of a 1,3,4-thiadiazole ring, the structural similarity to 3-[(2-methyl-2-propen-1-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide highlights the possibility of bioisosteric replacement. Replacing the sulfur atom in the thiadiazole ring with an oxygen atom, while maintaining the overall structural framework, could lead to compounds with similar or improved biological properties.

Properties

Product Name

3-(2-methylprop-2-enoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

IUPAC Name

3-(2-methylprop-2-enoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35 g/mol

InChI

InChI=1S/C14H15N3O2S/c1-9(2)8-19-12-6-4-5-11(7-12)13(18)15-14-17-16-10(3)20-14/h4-7H,1,8H2,2-3H3,(H,15,17,18)

InChI Key

LCVKPMXOKIQAND-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OCC(=C)C

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OCC(=C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.